1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine
Description
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position of the pyrazole ring and a methanamine group at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs . This structural motif is frequently explored in medicinal chemistry due to fluorine’s ability to modulate bioavailability and receptor interactions .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONFWVVNFQGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-50-1 | |
| Record name | [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research has indicated that 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine exhibits anticancer properties . A study highlighted its ability to inhibit key kinases involved in cancer progression. The following table summarizes the kinase inhibition profile of this compound:
| Compound | Target Kinase | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | AAK1 | 0.048 | Potent inhibition observed |
| Analog with methoxy group | TBK1 | 0.010 | Enhanced activity |
| Parent compound | Multiple | Varies | Broad inhibition profile |
The mechanism of action involves modulation of enzyme activity through interaction with specific molecular targets within cancer cells.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities . Studies have shown that it can modulate pathways related to inflammation, making it a candidate for treating inflammatory diseases.
The biological activity of this compound has been explored in various contexts:
- Anti-inflammatory : Inhibits inflammatory cytokines and mediators.
- Antimicrobial : Exhibits activity against certain bacterial strains.
Applications in Material Science
This compound is also being explored for its potential applications in materials science . Its unique properties may lead to the development of advanced materials with high thermal stability and resistance to chemical degradation.
Case Studies and Research Insights
Several studies have documented the applications and effects of this compound:
- Study on Anticancer Activity : Demonstrated selective inhibition of kinases involved in cancer progression.
- Research on Anti-inflammatory Effects : Highlighted its potential in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine and related pyrazole derivatives:
Structural and Electronic Effects
- Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound increases electronegativity and steric bulk compared to ethyl analogs (e.g., 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline, MW 218.16 g/mol ). This enhances resistance to oxidative metabolism and improves membrane permeability .
Biological Activity
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine is a novel organic compound characterized by its unique pyrazole ring substituted with a trifluoroethyl group. This structural feature enhances its lipophilicity and biological activity, making it a significant subject of study in medicinal chemistry. The compound's potential applications span various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula: C6H8F3N3
- Molecular Weight: 215.6 g/mol
- Structural Features: The trifluoroethyl group contributes to enhanced pharmacokinetic properties, which may lead to improved efficacy and reduced side effects compared to similar compounds.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of pyrazole derivatives with trifluoroethylating agents. Common reagents include trifluoroethyl iodide in the presence of bases like potassium carbonate under controlled conditions to optimize yield and selectivity.
Research has indicated that compounds with similar structures exhibit various biological activities. The incorporation of the trifluoroethyl group is known to enhance the interaction with biological targets due to increased lipophilicity, allowing for better cell membrane penetration. This can lead to modulation of enzyme or receptor activities, resulting in diverse biological effects.
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1H-Pyrazole-5-methanamine | C6H8F3N3 | Antiparasitic activity |
| 4-Trifluoromethylpyrazole | C4H4F3N2 | High lipophilicity and biological activity |
| Dihydroquinazolinone derivatives | Various | Antimalarial properties |
Case Studies
Case Study 1: Antiparasitic Activity
A study explored the antiparasitic potential of compounds related to this compound. It was found that modifications in the pyrazole ring could lead to significant variations in activity against Plasmodium species. For instance, analogs with N-methyl substitutions exhibited enhanced potency (EC50 values significantly lower than their unsubstituted counterparts) .
Case Study 2: Pharmacokinetic Optimization
Research focused on optimizing the pharmacokinetic profile of related compounds showed that the incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability. This balance is crucial for enhancing in vivo efficacy .
Safety and Toxicology
The compound has been classified as corrosive and an irritant; safety data sheets recommend caution during handling. First-aid measures include removing contaminated clothing and rinsing affected areas thoroughly .
Q & A
Q. What are the optimal synthetic routes for 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step approaches:
- Pyrazole ring formation : Cyclocondensation of hydrazines with 1,3-diketones or via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substituents).
- Trifluoroethylation : Introduction of the 2,2,2-trifluoroethyl group using trifluoroethyl halides (e.g., CF₃CH₂I) under basic conditions (e.g., K₂CO₃ in DMF) .
- Methanamine functionalization : Reductive amination or nucleophilic substitution (e.g., using NH₃/MeOH under high pressure).
Optimization requires solvent selection (e.g., ethanol or DCM for solubility), temperature control (60–100°C), and catalysts like palladium for cross-coupling efficiency .
Q. How can the structure of this compound be rigorously characterized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the pyrazole ring, trifluoroethyl group, and methanamine linkage. For example, ¹⁹F NMR shows a singlet at ~-70 ppm for the CF₃ group .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 224.1 for C₇H₉F₃N₃) .
- X-ray crystallography : For solid-state conformation analysis, particularly to study hydrogen bonding in the methanamine moiety .
Q. What methodologies are used to determine physicochemical properties such as solubility and stability?
Q. How can researchers design experiments to evaluate biological activity?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .
- Cell-based assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Substituent variation : Compare trifluoroethyl with difluoroethyl () or methyl groups to assess fluorine’s impact on lipophilicity and metabolic stability .
- Scaffold hopping : Replace pyrazole with triazole () or imidazole to evaluate ring-specific interactions .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
Q. What analytical strategies address contradictions between experimental and computational data?
- DFT calculations : Compare predicted vs. observed NMR chemical shifts to validate protonation states or tautomeric forms .
- Molecular dynamics (MD) simulations : Analyze solvent effects on stability discrepancies (e.g., unexpected degradation in aqueous buffers) .
- Isotopic labeling : Use ¹⁵N-labeled analogs to resolve ambiguous NOE correlations in 2D NMR .
Q. How can researchers validate synthetic impurities or degradation products?
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CF₃CH₂ group at m/z 154) .
- Isolation by preparative HPLC : Characterize unknown degradation products (>0.1% threshold) via NMR .
- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂) to mimic ICH guidelines .
Q. What advanced techniques elucidate reaction mechanisms in trifluoroethylation?
- Kinetic isotope effects (KIE) : Compare rates of CF₃CH₂Br vs. CF₃CD₂Br to distinguish SN1/SN2 pathways .
- In situ IR spectroscopy : Monitor intermediates (e.g., trifluoroethyl carbocation) during alkylation .
- DFT transition-state modeling : Identify energy barriers for nucleophilic attack on the trifluoroethyl group .
Q. How can AI-driven tools assist in retrosynthetic planning?
Q. What are the best practices for handling and storage to ensure compound integrity?
- Storage : -20°C in amber vials under argon to prevent photodegradation and moisture absorption .
- Handling : Use PPE (nitrile gloves, P95 respirators) and engineering controls (fume hoods) to minimize exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
